4-Isopropylpicolinimidamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately . This compound is categorized under organic compounds, specifically as a derivative of picolinimidamide. It is primarily recognized for its potential applications in scientific research, particularly in the fields of chemistry and biology.
4-Isopropylpicolinimidamide hydrochloride falls under the class of pyridine derivatives and is associated with various subclasses including carboxamides and imidazoles. Its classification highlights its relevance in medicinal chemistry and organic synthesis. The compound is synthesized through specific chemical reactions involving pyridine derivatives and other reagents, making it a subject of interest for researchers exploring new synthetic pathways and biological activities.
The synthesis of 4-Isopropylpicolinimidamide hydrochloride typically involves the reaction of 3-isopropylpyridine with cyanamide under acidic conditions. This reaction leads to the formation of the corresponding picolinimidamide, which is subsequently converted into its hydrochloride salt by treatment with hydrochloric acid.
The molecular structure of 4-Isopropylpicolinimidamide hydrochloride can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 199.68 g/mol |
InChI Key | MJEWSGYEYIFTBD-UHFFFAOYSA-N |
InChI | InChI=1S/C9H13N3.ClH/c1-6(2)7-4-3-5-12-8(7)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H |
4-Isopropylpicolinimidamide hydrochloride can undergo various chemical transformations:
4-Isopropylpicolinimidamide hydrochloride has several notable applications:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8